
Peptide tyrosine phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PTP is a neuropeptide that is derived from the proopiomelanocortin (POMC) precursor protein. It is mainly expressed in the hypothalamus and is involved in the regulation of food intake, energy balance, and stress responses. PTP has been shown to have anorexigenic effects, meaning that it can reduce food intake and body weight.
Mécanisme D'action
PTP acts on the melanocortin system in the hypothalamus, which is involved in the regulation of food intake and energy balance. PTP binds to the melanocortin-4 receptor (MC4R) and activates the downstream signaling pathway, leading to a reduction in food intake and an increase in energy expenditure.
Biochemical and Physiological Effects:
PTP has been shown to have anorexigenic effects, reducing food intake and body weight in both rodents and humans. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress. PTP has been shown to have a long half-life, making it a potential candidate for therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PTP in lab experiments is its anorexigenic effects, which can be used to study the regulation of food intake and energy balance. PTP also has a long half-life, making it easier to administer in experiments. One limitation of using PTP is its potential off-target effects, as it can bind to other receptors in addition to MC4R.
Orientations Futures
There are several potential future directions for PTP research. One area of interest is its potential as a treatment for obesity and related metabolic disorders. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of PTP and its potential therapeutic applications.
Méthodes De Synthèse
PTP can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The amino acid sequence of PTP is Tyr-Pro-Phe, and it can be synthesized using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Applications De Recherche Scientifique
PTP has been extensively studied in the field of neuroscience due to its potential therapeutic applications. It has been shown to have anorexigenic effects in both rodents and humans, making it a potential treatment for obesity. PTP has also been shown to have anti-inflammatory effects and can reduce oxidative stress, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
144527-25-3 |
|---|---|
Nom du produit |
Peptide tyrosine phenylalanine |
Formule moléculaire |
C52H81N15O11 |
Poids moléculaire |
1092.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C52H81N15O11/c1-7-29(4)41(66-43(70)31(6)60-44(71)35(53)26-33-19-21-34(68)22-20-33)48(75)65-40(28(2)3)47(74)61-30(5)42(69)63-37(17-12-24-59-52(56)57)49(76)67-25-13-18-39(67)46(73)62-36(16-11-23-58-51(54)55)45(72)64-38(50(77)78)27-32-14-9-8-10-15-32/h8-10,14-15,19-22,28-31,35-41,68H,7,11-13,16-18,23-27,53H2,1-6H3,(H,60,71)(H,61,74)(H,62,73)(H,63,69)(H,64,72)(H,65,75)(H,66,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t29-,30-,31-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
Clé InChI |
BDUCNKVXJBDQDF-NKDPYFLXSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Autres numéros CAS |
144527-25-3 |
Séquence |
YAIVARPRF |
Synonymes |
peptide tyrosine phenylalanine Tyr-Ala-Ile-Val-Ala-Arg-Pro-Arg-Phe tyrosyl-alanyl-isoleucyl-valyl-alanyl-arginyl-prolyl-arginyl-phenylalanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




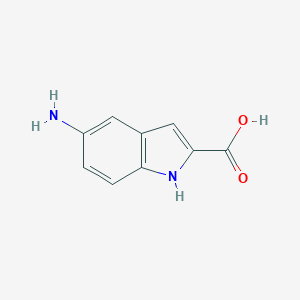

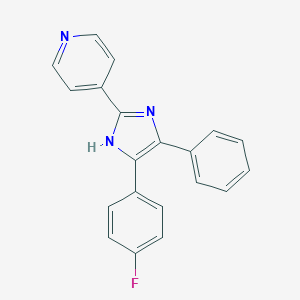
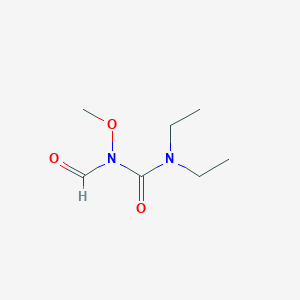
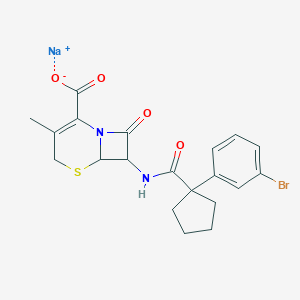
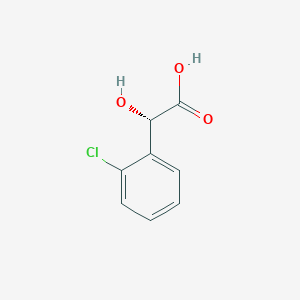

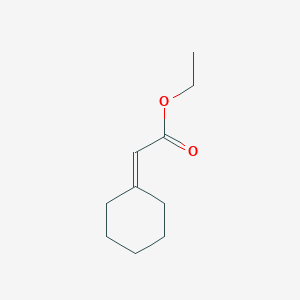
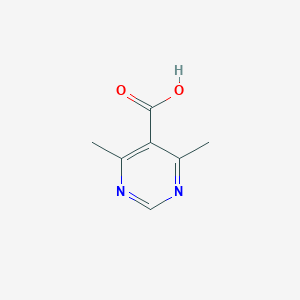

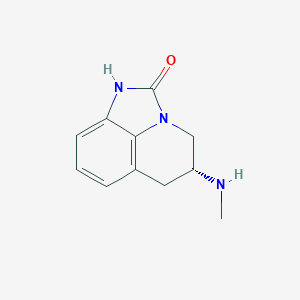

![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)